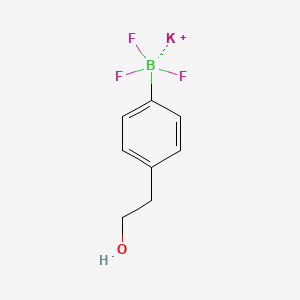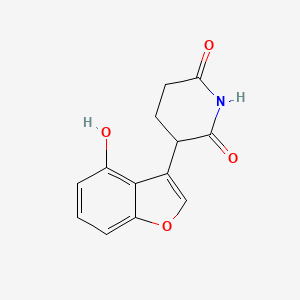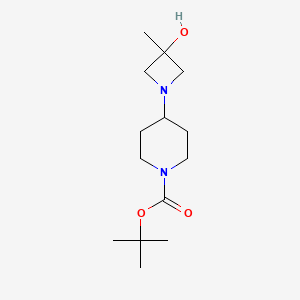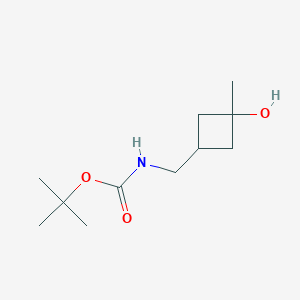
tert-Butyl ((3-hydroxy-3-methylcyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric bulk and stability .
Preparation Methods
The synthesis of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the carbamate bond . Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
tert-Butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl-N-methylcarbamate: Another carbamate derivative used in organic synthesis.
Boc-protected amino groups: Widely used in peptide synthesis for their stability and ease of removal.
The uniqueness of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate lies in its specific structure, which provides enhanced stability and selectivity in chemical reactions compared to other carbamates .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxy-3-methylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-8-5-11(4,14)6-8/h8,14H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
AUNRYHXFRXQBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
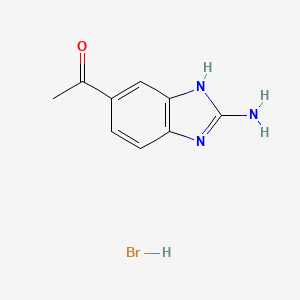
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
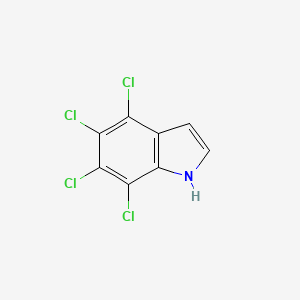
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

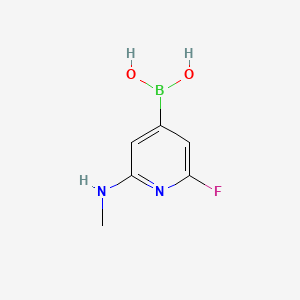
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)

![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
